Methyl icos-5-enoate
Overview
Description
Methyl icos-5-enoate, also known as Methyl (5E)-5-icosenoate, is an organic compound with the molecular formula C21H40O2 . It belongs to the family of esters, specifically methyl esters.
Synthesis Analysis
Methyl icos-5-enoate can be synthesized by the esterification reaction between geranyl alcohol and methanol using an acid catalyst. The reaction occurs at a temperature of 100-120°C, producing geranyl methyl ether and water as byproducts.Molecular Structure Analysis
The molecular structure of Methyl icos-5-enoate shows a linear carbon chain with a double bond and a carboxyl group. It has a molecular weight of 324.541 Da and a mono-isotopic mass of 324.302826 Da .Scientific Research Applications
Chemical Structure and Properties
“Methyl icos-5-enoate”, also known as “Methyl 5-eicosenoate”, is a chemical compound with the molecular formula C21H40O2 . It has an average mass of 324.541 Da and a mono-isotopic mass of 324.302826 Da .
Asymmetric Reduction of Activated Alkenes
“Methyl icos-5-enoate” can be used in the asymmetric reduction of activated alkenes. A study demonstrated the use of an enoate reductase from Gluconobacter oxydans in the asymmetric reduction of activated alkenes . The enzyme was used in the biotransformation of different compounds, including “Methyl icos-5-enoate”, with excellent stereoselectivities .
Production of Enantiomerically Pure Building Blocks
The enoate reductase used in the asymmetric reduction of “Methyl icos-5-enoate” can also be used for the production of enantiomerically pure building blocks . These building blocks are difficult to prepare by chemical means, making this a promising application .
Use in Asymmetric C═C Bond Reductions
The enoate reductase used in the asymmetric reduction of “Methyl icos-5-enoate” is a promising catalyst for use in asymmetric C═C bond reductions . This application is particularly useful in the production of chiral intermediates for optically active compounds .
Commercial Availability
“Methyl icos-5-enoate” is commercially available and can be purchased from various suppliers for scientific research needs . This makes it readily accessible for various research applications.
properties
IUPAC Name |
methyl icos-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h16-17H,3-15,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCELZGFMHKOOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700877 | |
Record name | Methyl icos-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl icos-5-enoate | |
CAS RN |
20839-34-3 | |
Record name | Methyl icos-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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